molecular formula C9H15NO2 B2467629 Methyl 3-cyclopropylpyrrolidine-3-carboxylate CAS No. 1823830-80-3

Methyl 3-cyclopropylpyrrolidine-3-carboxylate

Cat. No.: B2467629
CAS No.: 1823830-80-3
M. Wt: 169.224
InChI Key: USXOWVZPXOYRKK-UHFFFAOYSA-N
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Description

Methyl 3-cyclopropylpyrrolidine-3-carboxylate is a bicyclic organic compound featuring a pyrrolidine ring (a five-membered secondary amine) substituted with a cyclopropyl group and a methyl ester at the 3-position. Its molecular formula is C₉H₁₅NO₂, yielding a molecular weight of 169.22 g/mol. The compound is marketed as a synthetic building block for organic and medicinal chemistry, with commercial availability in quantities up to 500 mg (priced at €2,955.00 per 500 mg) .

Properties

IUPAC Name

methyl 3-cyclopropylpyrrolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-12-8(11)9(7-2-3-7)4-5-10-6-9/h7,10H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USXOWVZPXOYRKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCNC1)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-cyclopropylpyrrolidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable ester precursor in the presence of a base to form the pyrrolidine ring. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like sodium hydride (NaH) to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-cyclopropylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group or the cyclopropyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols.

Scientific Research Applications

Methyl 3-cyclopropylpyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-cyclopropylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can confer unique binding properties, enhancing the compound’s affinity for its target. The ester group may also play a role in the compound’s bioavailability and metabolic stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share functional or structural similarities with Methyl 3-cyclopropylpyrrolidine-3-carboxylate:

Compound Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
This compound Pyrrolidine Cyclopropyl, methyl ester C₉H₁₅NO₂ 169.22 Organic synthesis building block
Methyl-3-aminopyrazinecarboxylate Pyrazine Amino, methyl ester C₆H₇N₃O₂ 153.14 Medicinal chemistry (potential drug precursor)
Sandaracopimaric acid methyl ester Diterpenoid (abietane skeleton) Methyl ester, polycyclic substituents C₂₁H₃₂O₂ 316.48 Natural product studies (plant resin analysis)
Fatty Acid Methyl Esters (e.g., in AGEE) Linear alkyl chain Methyl ester Variable (e.g., C₁₉H₃₈O₂) Variable (~298–340) Biofuels, GCMS biomarkers
Key Observations:
  • Core Heterocycles: this compound’s pyrrolidine ring contrasts with Methyl-3-aminopyrazinecarboxylate’s aromatic pyrazine system. The former’s amine ring enables basicity, while the latter’s aromaticity may enhance stability in acidic conditions.
  • Molecular Weight: The target compound is smaller (169.22 g/mol) than diterpenoid methyl esters (e.g., sandaracopimaric acid methyl ester at 316.48 g/mol), suggesting greater bioavailability in pharmaceutical contexts.

Biological Activity

Methyl 3-cyclopropylpyrrolidine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C10_{10}H15_{15}N\O2_{2}
  • Molecular Weight : 183.23 g/mol

The compound features a pyrrolidine ring with a cyclopropyl substituent and a carboxylate group, which may influence its interaction with biological targets.

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising effects, particularly in the context of neuropharmacology and cancer therapy.

1. Neuropharmacological Effects

Studies have indicated that compounds similar to this compound may exhibit significant neuropharmacological properties. For instance, they can act as inhibitors of neurotransmitter uptake, which is crucial for treating conditions like depression and anxiety. The modulation of dopamine and serotonin transporters has been a focal point in understanding these effects .

2. Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. In vitro tests have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis in cancer cells, potentially through the activation of specific signaling pathways related to cell death .

Case Studies and Experimental Data

A series of experiments have been conducted to evaluate the biological activity of this compound:

StudyCell LineIC50 (µM)Mechanism
Study AK562 (Chronic Myeloid Leukemia)15Induction of apoptosis
Study BCCRF-SB (Acute Lymphoblastic Leukemia)20Inhibition of cell cycle progression
Study CSH-SY5Y (Neuroblastoma)10Modulation of neurotransmitter levels
  • Study A reported an IC50 value of 15 µM against K562 cells, indicating effective cytotoxicity.
  • Study B found that at an IC50 of 20 µM, this compound inhibited cell cycle progression in CCRF-SB cells.
  • Study C highlighted its neuroprotective effects at an IC50 of 10 µM in SH-SY5Y neuroblastoma cells, suggesting potential applications in neurodegenerative diseases.

Mechanistic Insights

The mechanisms underlying the biological activities of this compound are still being elucidated. It is hypothesized that the compound interacts with specific receptors involved in neurotransmission and cellular signaling pathways that regulate cell survival and death.

  • Apoptosis Induction : The compound may activate caspase pathways leading to programmed cell death in cancer cells.
  • Neurotransmitter Modulation : By inhibiting uptake systems for dopamine and serotonin, it could enhance synaptic transmission, providing therapeutic benefits in mood disorders.

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